molecular formula C8H18N2 B1354976 N-ethyl-2-pyrrolidin-1-ylethanamine CAS No. 138356-55-5

N-ethyl-2-pyrrolidin-1-ylethanamine

Cat. No. B1354976
M. Wt: 142.24 g/mol
InChI Key: FBYCSNRISIMKFX-UHFFFAOYSA-N
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Description

“N-ethyl-2-pyrrolidin-1-ylethanamine” is a chemical compound with the molecular formula C8H18N2 . It has a molecular weight of 142.24 g/mol .


Molecular Structure Analysis

The molecular structure of “N-ethyl-2-pyrrolidin-1-ylethanamine” is represented by the SMILES string CCNCCN1CCCC1 . This indicates that the molecule consists of a pyrrolidine ring with an ethyl group and an amino group attached.


Physical And Chemical Properties Analysis

“N-ethyl-2-pyrrolidin-1-ylethanamine” is a solid compound . Its molecular weight is 142.24 g/mol, and its molecular formula is C8H18N2 .

Scientific Research Applications

1. Antagonistic Effects on 5-HT2 Receptors

N-ethyl-2-pyrrolidin-1-ylethanamine derivatives have been explored for their potential as 5-HT2 receptor antagonists. One such derivative, (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride hydrate (Y-39241), demonstrated high affinity and selectivity for 5-HT2 receptors, exhibiting potent anti-platelet effects both in vitro and in vivo (Fujio et al., 2000).

2. Electro-Optic Material Development

Research into pyrrolidine-based donor-acceptor chromophores has highlighted their potential in electro-optic materials. A specific derivative, 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, was synthesized and utilized in the development of nonlinear optical/electro-optic multilayers, showing promising applications in organic electro-optic films (Facchetti et al., 2003).

3. Anti-Inflammatory Compound Synthesis

In the search for anti-inflammatory agents, N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors were synthesized using a derivative of 1-pentadecanyl-carbonyl pyrrolidine. One such compound demonstrated significant inhibition of NAAA activity and reduced inflammatory markers in mouse macrophages, suggesting potential as an anti-inflammatory agent (Li et al., 2012).

4. Pyrrolidines in Industrial Applications

Pyrrolidines have been studied for their diverse applications in medicine and industry, such as in the production of dyes and agrochemical substances. A study focused on the synthesis of pyrrolidines through [3+2] cycloaddition, yielding compounds like 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, illustrates their wide-ranging industrial potential (Żmigrodzka et al., 2022).

5. Venom Alkaloids in Insecticidal Activity

Novel 2-ethyl-5-alkylpyrrolidines found in the venom of an Australian species of Monomorium were identified as potent insecticides against termite workers, showcasing another biological application of pyrrolidine derivatives (Jones et al., 2005).

6. Corrosion Inhibition in Industrial Materials

Research on pyrrolidine derivatives has revealed their effectiveness as corrosion inhibitors for steel in acidic environments, highlighting their potential in industrial applications to enhance material durability (Bouklah et al., 2006).

7. Catalytic Applications in Organic Chemistry

Pyrrolidine derivatives have been explored for their catalytic properties in organic reactions. For instance, complexes of Ru(II), Pd(II), and Pt(II) with seleno and thio derivatives of pyrrolidine have been synthesized and applied successfully in catalysis, highlighting their versatility in synthetic organic chemistry (Singh et al., 2009).

Safety And Hazards

The compound is classified as an eye irritant under the GHS classification system . It is recommended to avoid contact with the eyes and skin, and to use personal protective equipment as required .

Future Directions

The pyrrolidine scaffold, which “N-ethyl-2-pyrrolidin-1-ylethanamine” is a part of, is widely used in drug discovery due to its versatility . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

N-ethyl-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-9-5-8-10-6-3-4-7-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYCSNRISIMKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568422
Record name N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-pyrrolidin-1-ylethanamine

CAS RN

138356-55-5
Record name N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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